molecular formula C14H13N3O B8503896 2-Hydroxymethyl-3-methyl-5-phenylimidazo[5,4-b]pyridine

2-Hydroxymethyl-3-methyl-5-phenylimidazo[5,4-b]pyridine

Cat. No. B8503896
M. Wt: 239.27 g/mol
InChI Key: GLJSGIHKBLTSIZ-UHFFFAOYSA-N
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Patent
US05739345

Procedure details

A procedure similar to that described in Preparation 43 was repeated, except that 4.9 g of 3-amino-2-methylamino-6-phenylpyridine (prepared as described in Preparation 109) and 5.6 g of glycolic acid were used, and that the product was purified by column chromatography through silica gel, using a gradient elution method, with mixtures of ethyl acetate and ethanol in ratios ranging from 1:0 to 10:1 by volume as the eluent, to give 0.9 g of the title compound, melting at 174°-177° C.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([NH:14][CH3:15])=[N:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:6][CH:7]=1.[C:16]([OH:20])(=O)[CH2:17]O>>[OH:20][CH2:16][C:17]1[N:14]([CH3:15])[C:3]2[C:2]([N:1]=1)=[CH:7][CH:6]=[C:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[N:4]=2

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
NC=1C(=NC(=CC1)C1=CC=CC=C1)NC
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
C(CO)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A procedure similar to that described in Preparation 43
CUSTOM
Type
CUSTOM
Details
that the product was purified by column chromatography through silica gel
WASH
Type
WASH
Details
a gradient elution method

Outcomes

Product
Name
Type
product
Smiles
OCC=1N(C2=NC(=CC=C2N1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: CALCULATEDPERCENTYIELD 15.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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